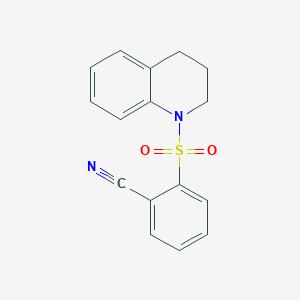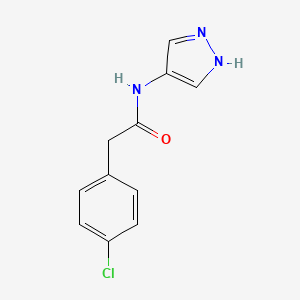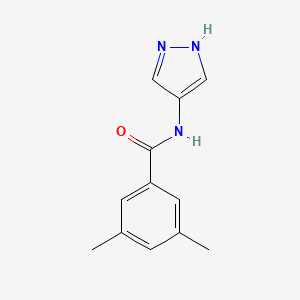
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as BRD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BRD belongs to the class of indole-based compounds and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the inhibition of various enzymes and pathways that are involved in the development and progression of diseases. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. HDAC inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the breakdown of neurotransmitters in the brain. MAO inhibition by (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone leads to increased levels of neurotransmitters, which can improve cognitive function and reduce neurodegeneration.
Biochemical and Physiological Effects:
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and anti-oxidant properties. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to induce apoptosis in cancer cells by inhibiting HDACs and activating tumor suppressor genes. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been found to exhibit anti-inflammatory and anti-oxidant properties, which can reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone, including its potential therapeutic applications in various diseases, its mechanism of action, and its optimization for clinical use. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has shown promising results in preclinical studies for its anti-cancer and neuroprotective properties, and further studies are needed to determine its efficacy and safety in clinical trials. In addition, the optimization of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone for clinical use, including its formulation and dose, is an important future direction for its development as a therapeutic agent.
合成法
The synthesis of (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone involves the reaction of 2-bromo-1-methylpyrrole with indole-2-carboxaldehyde in the presence of a base. The reaction yields (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone as a yellow solid with a high purity level.
科学的研究の応用
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, (4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone has been studied for its anti-inflammatory and anti-oxidant properties.
特性
IUPAC Name |
(4-bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-16-9-11(15)8-13(16)14(18)17-7-6-10-4-2-3-5-12(10)17/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFOJZNTHZVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N2CCC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-1-methylpyrrol-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)




![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)




